Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
This compound appears to be a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. It has additional functional groups including an allyloxy carbonyl group, an amino group, and a tert-butoxycarbonyl group attached to a butanoate backbone. These functional groups suggest that this compound could be involved in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino groups using a tert-butoxycarbonyl (Boc) protecting group, followed by the introduction of the allyloxy carbonyl group and the butanoate backbone. The exact synthesis route would depend on the specific requirements of the reaction and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive functional groups. The amino groups could participate in reactions such as amide bond formation, while the allyloxy carbonyl group could be involved in reactions such as the Claisen rearrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amino groups would likely make the compound soluble in polar solvents.Scientific Research Applications
Material Science and Crystallography
In material science, the structure and properties of similar compounds have been studied extensively. The crystal structure of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol was examined, providing insights into its geometric configuration and molecular interactions (Hoffman et al., 2009). Furthermore, the research on two nitrogen‐containing analogues of chorismic acid highlighted the structural aspects of cyclohexane rings and the urethane side chains in these molecules, detailing the hydrogen bonding within the crystals (Mackay et al., 1995).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, the role of dicyclohexylamine and related compounds is evident in facilitating various reactions. For instance, the catalytic asymmetric acylation of alcohols using a chiral 1,2‐Diamine derived from (S)‐Proline was studied, showcasing the importance of these compounds in promoting specific organic transformations (Terakado & Oriyama, 2006). Moreover, the preparation of tert-butyl aminocarbonate and its use as an acylating agent for amines and amino acids in different conditions highlighted its versatility in chemical synthesis (Harris & Wilson, 2009).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in preliminary studies, further research could be conducted to optimize its properties and evaluate its potential applications.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584972 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate | |
CAS RN |
327156-92-3 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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